molecular formula C20H42N8O4S B3365198 (2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1) CAS No. 1212-79-9

(2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1)

Cat. No. B3365198
CAS RN: 1212-79-9
M. Wt: 490.7 g/mol
InChI Key: LRLVWKPOWPBNRX-UHFFFAOYSA-N
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Description

“(2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1)” is a chemical compound offered by various suppliers for experimental and research use . The CAS number for this compound is 1212-79-9 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results . For detailed information on its reactivity and the types of reactions it can undergo, it would be necessary to refer to specialized chemical literature or databases.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results . If this compound is used in biological or pharmacological contexts, the mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of this compound, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions of research or applications involving this compound are not specified in the search results . The potential for future work would depend on the specific context in which this compound is being used, such as in chemical synthesis, materials science, or biological research.

properties

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20N4.H2O4S/c2*11-9(12)13-5-8-14-6-3-10(1-2-10)4-7-14;1-5(2,3)4/h2*1-8H2,(H4,11,12,13);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLVWKPOWPBNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(CC2)CC[NH2+]C(=N)N.C1CC12CCN(CC2)CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1212-79-9
Record name (2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(6-azaspiro[2.5]oct-6-yl)ethyl]guanidinium sulphate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1)
Reactant of Route 2
(2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1)
Reactant of Route 3
(2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1)
Reactant of Route 4
(2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1)
Reactant of Route 5
(2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1)
Reactant of Route 6
(2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1)

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